Cas no 70917-84-9 (2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol)

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is a heterocyclic organic compound featuring a tetrahydroisoquinoline core with an ethanol substituent at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in bioactive molecules, making it valuable for developing CNS-targeting compounds. The hydroxyl group offers a reactive site for further functionalization, enabling derivatization into more complex structures. High purity grades ensure consistency in research applications. The compound’s stability under standard conditions facilitates handling and storage, while its well-defined synthetic route supports scalable production. Suitable for use in medicinal chemistry and ligand design.
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol structure
70917-84-9 structure
Product Name:2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol
CAS No:70917-84-9
MF:C11H15NO
MW:177.242902994156
CID:546394
PubChem ID:12874855
Update Time:2025-06-07

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Isoquinolineethanol, 1,2,3,4-tetrahydro-
    • 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol
    • 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol
    • 70917-84-9
    • Z1262573037
    • Racemic 2-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-ethanol
    • EN300-1168228
    • SCHEMBL8783405
    • (RS)-3-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline
    • WKACBLSJQCIWIQ-UHFFFAOYSA-N
    • DTXSID60512114
    • Inchi: 1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2
    • InChI Key: WKACBLSJQCIWIQ-UHFFFAOYSA-N
    • SMILES: OCCC1CC2C=CC=CC=2CN1

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168228-1.0g
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol
70917-84-9 95%
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$0.0 2023-06-08
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$489.00 2025-02-10
Aaron
AR01ENBJ-250mg
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol
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$687.00 2025-02-10
Aaron
AR01ENBJ-500mg
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$1068.00 2025-02-10
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AR01ENBJ-1g
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AR01ENBJ-2.5g
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AR01ENBJ-5g
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AR01ENBJ-10g
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